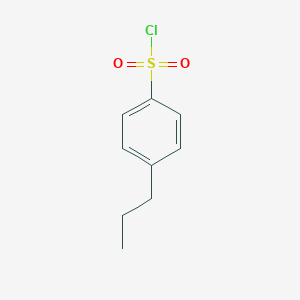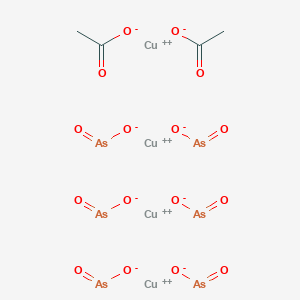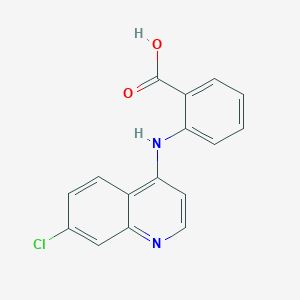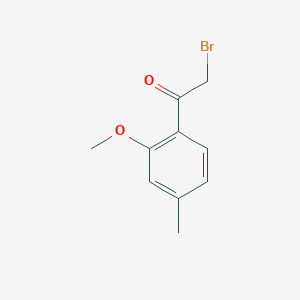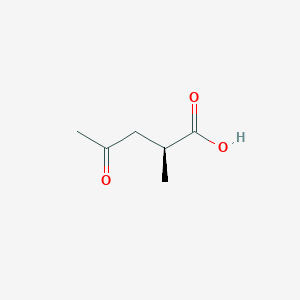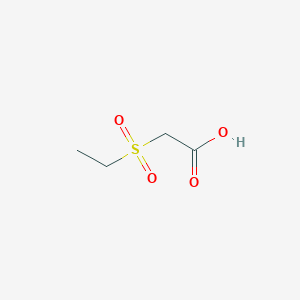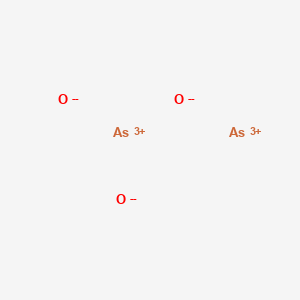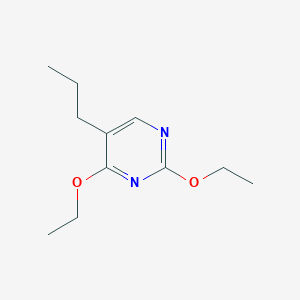
2,4-Diethoxy-5-propylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diethoxy-5-propylpyrimidine is a chemical compound that belongs to the pyrimidine family. It is a heterocyclic organic compound that has a wide range of applications in scientific research. This compound is synthesized through a series of chemical reactions and has been found to have significant effects on biological systems.
Mécanisme D'action
The mechanism of action of 2,4-Diethoxy-5-propylpyrimidine involves the inhibition of specific enzymes. It has been found to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to the disruption of DNA synthesis and ultimately results in cell death.
Effets Biochimiques Et Physiologiques
2,4-Diethoxy-5-propylpyrimidine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 2,4-Diethoxy-5-propylpyrimidine for lab experiments include its potent inhibitory effects on specific enzymes, which makes it a valuable tool for studying various biological processes. However, the limitations of this compound include its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the use of 2,4-Diethoxy-5-propylpyrimidine in scientific research. One potential direction is the development of new drugs that target specific enzymes inhibited by this compound. Another potential direction is the investigation of the anti-inflammatory and antioxidant properties of this compound for the treatment of various diseases. Additionally, the use of this compound in combination with other drugs for the treatment of cancer is also an area of future research.
Méthodes De Synthèse
The synthesis of 2,4-Diethoxy-5-propylpyrimidine involves several steps. The first step involves the reaction of 2,4-dichloro-5-propylpyrimidine with sodium ethoxide in ethanol to form the corresponding ethyl ester. The ester is then treated with sodium methoxide in methanol to produce the final product.
Applications De Recherche Scientifique
2,4-Diethoxy-5-propylpyrimidine has been extensively used in scientific research due to its unique properties. It has been found to be a potent inhibitor of certain enzymes that play a critical role in various biological processes. This compound has been used in the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
145729-63-1 |
|---|---|
Nom du produit |
2,4-Diethoxy-5-propylpyrimidine |
Formule moléculaire |
C11H18N2O2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2,4-diethoxy-5-propylpyrimidine |
InChI |
InChI=1S/C11H18N2O2/c1-4-7-9-8-12-11(15-6-3)13-10(9)14-5-2/h8H,4-7H2,1-3H3 |
Clé InChI |
SMFVVBXMZLXXJZ-UHFFFAOYSA-N |
SMILES |
CCCC1=CN=C(N=C1OCC)OCC |
SMILES canonique |
CCCC1=CN=C(N=C1OCC)OCC |
Synonymes |
Pyrimidine, 2,4-diethoxy-5-propyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



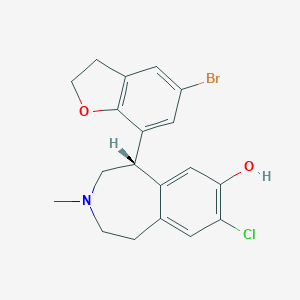
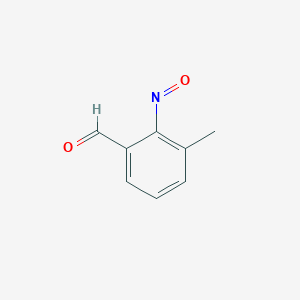
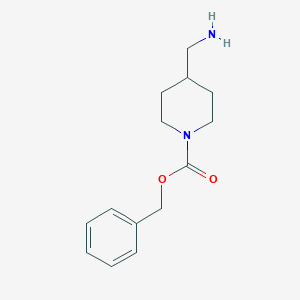
![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)
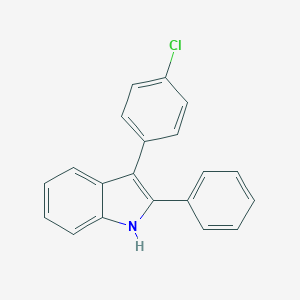
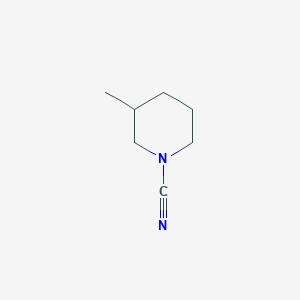
![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)
